Potassium (3-fluoro-2-formylphenyl)trifluoroborate Potassium (3-fluoro-2-formylphenyl)trifluoroborate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13632478
InChI: InChI=1S/C7H4BF4O.K/c9-7-3-1-2-6(5(7)4-13)8(10,11)12;/h1-4H;/q-1;+1
SMILES: [B-](C1=C(C(=CC=C1)F)C=O)(F)(F)F.[K+]
Molecular Formula: C7H4BF4KO
Molecular Weight: 230.01 g/mol

Potassium (3-fluoro-2-formylphenyl)trifluoroborate

CAS No.:

Cat. No.: VC13632478

Molecular Formula: C7H4BF4KO

Molecular Weight: 230.01 g/mol

* For research use only. Not for human or veterinary use.

Potassium (3-fluoro-2-formylphenyl)trifluoroborate -

Specification

Molecular Formula C7H4BF4KO
Molecular Weight 230.01 g/mol
IUPAC Name potassium;trifluoro-(3-fluoro-2-formylphenyl)boranuide
Standard InChI InChI=1S/C7H4BF4O.K/c9-7-3-1-2-6(5(7)4-13)8(10,11)12;/h1-4H;/q-1;+1
Standard InChI Key CQYKSACPMIZGGB-UHFFFAOYSA-N
SMILES [B-](C1=C(C(=CC=C1)F)C=O)(F)(F)F.[K+]
Canonical SMILES [B-](C1=C(C(=CC=C1)F)C=O)(F)(F)F.[K+]

Introduction

Structural and Molecular Characteristics

Atomic Composition and Bonding

The compound features a phenyl ring core with two functional groups: a fluorine atom at the 3-position and a formyl (-CHO) group at the 2-position. The trifluoroborate moiety ([BF₃K]) is attached to the aromatic ring, forming a stable boronate complex. Key structural identifiers include:

Table 1: Molecular Descriptors

PropertyValue
IUPAC Namepotassium;trifluoro-(3-fluoro-2-formylphenyl)boranuide
Molecular FormulaC₇H₄BF₄KO
Molecular Weight230.01 g/mol
SMILESB-(F)(F)F.[K+]
InChI KeyCQYKSACPMIZGGB-UHFFFAOYSA-N

The formyl group’s electron-withdrawing nature and the fluorine’s inductive effects modulate the aromatic ring’s electronic profile, enhancing the trifluoroborate’s reactivity in cross-coupling reactions .

Spectroscopic Properties

While direct spectroscopic data for this specific compound is limited in publicly available literature, analogous aryltrifluoroborates exhibit characteristic signals in nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy:

  • ¹¹B NMR: Trifluoroborate anions typically resonate between δ -1 to -3 ppm due to the quadrupolar boron nucleus .

  • ¹⁹F NMR: The three equivalent fluorine atoms on boron produce a singlet near δ -140 ppm, while the aromatic fluorine appears as a doublet between δ -110 to -120 ppm .

  • IR Spectroscopy: Stretching vibrations for the formyl group (C=O) appear at ~1700 cm⁻¹, and B-F bonds absorb near 1100 cm⁻¹.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of potassium (3-fluoro-2-formylphenyl)trifluoroborate typically proceeds via two stages:

  • Introduction of the Formyl Group: The Vilsmeier-Haack reaction is commonly employed, utilizing dimethylformamide (DMF) and phosphoryl chloride (POCl₃) to formylate the aromatic ring.

  • Trifluoroboration: The formylated intermediate reacts with potassium trifluoroborate (KBF₃) under palladium catalysis, as shown in the generalized equation:
    Ar-X+KBF3Pd cat.Ar-BF3K+KX\text{Ar-X} + \text{KBF}_3 \xrightarrow{\text{Pd cat.}} \text{Ar-BF}_3\text{K} + \text{KX}
    where Ar-X represents the halogenated precursor (X = Br, I) .

Table 2: Optimized Reaction Conditions

ParameterValue
CatalystPd(PPh₃)₄ (2 mol%)
SolventTetrahydrofuran (THF)
Temperature60–80°C
Reaction Time12–24 hours

Purification and Yield

Crude product purification involves recrystallization from ethanol/water mixtures, yielding >90% purity. Scalability challenges include moisture sensitivity during the trifluoroboration step, necessitating anhydrous conditions .

Reactivity and Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound’s premier application lies in Suzuki-Miyaura couplings, enabling carbon-carbon bond formation between aryl halides and boronic acids. Its trifluoroborate group offers superior stability compared to boronic acids, reducing protodeboronation side reactions . A representative reaction with 4-bromotoluene illustrates this:
Ar-BF3K+Ar’-XPd cat.Ar-Ar’+BF3+KX\text{Ar-BF}_3\text{K} + \text{Ar'-X} \xrightarrow{\text{Pd cat.}} \text{Ar-Ar'} + \text{BF}_3 + \text{KX}
where Ar = 3-fluoro-2-formylphenyl and X = Br, I .

Functional Group Compatibility

The formyl group permits subsequent derivatizations, such as:

  • Reductive Amination: Conversion to amine derivatives using NaBH₃CN.

  • Wittig Reactions: Formation of α,β-unsaturated aldehydes.

Notably, the fluorine atom enhances metabolic stability in pharmaceutical intermediates, making this compound valuable in drug discovery.

HazardPrecautionary Measure
Skin irritation (H315)Wear nitrile gloves
Eye damage (H319)Use goggles
Respiratory irritation (H335)Employ fume hood

First aid protocols mandate immediate flushing with water for eye/skin contact and oxygen administration if inhaled .

Emerging Research Directions

Recent studies explore asymmetric catalysis using chiral variants of this reagent and its incorporation into metal-organic frameworks (MOFs) for gas storage . Computational modeling predicts enhanced reactivity in aqueous media via micellar catalysis, potentially broadening its industrial applicability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator